molecular formula C26H23NO2 B4010673 5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione

5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione

Cat. No.: B4010673
M. Wt: 381.5 g/mol
InChI Key: CZCUILIEJKNUCD-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of multiple phenyl groups and a spiro nitrogen atom makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione typically involves the condensation of 1-phenyl-3,5-pyrazolidinedione with carbonyl compounds in refluxing dioxane or glacial acetic acid . The exocyclic olefinic bond at position 4 in derivatives is highly reactive towards oxidation using hydrogen peroxide in an alkaline medium to give the desired spiro compound . Smooth oxidations with high yield are achieved using acetonitrile as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reactions with nitrogen nucleophiles may yield different spiro derivatives compared to reactions with oxygen or carbon nucleophiles .

Scientific Research Applications

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-2,2-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO2/c1-18-13-14-22(15-19(18)2)27-23(28)16-25(24(27)29)17-26(25,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUILIEJKNUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC3(C2=O)CC3(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 2
5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 3
5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 4
Reactant of Route 4
5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 5
Reactant of Route 5
5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 6
5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione

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